molecular formula C18H16FNO3S2 B12343062 2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide

2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide

Cat. No.: B12343062
M. Wt: 377.5 g/mol
InChI Key: UXSULXYMVQVMBH-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide is a complex organic compound that features a combination of fluorophenyl, thiophene, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-fluorophenyl thiol and 2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethylamine. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of fluorophenyl, thiophene, and furan moieties suggests potential interactions with various biomolecules, leading to diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide
  • 2-[(4-bromophenyl)sulfanyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide

Uniqueness

Compared to similar compounds, 2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H16FNO3S2

Molecular Weight

377.5 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]acetamide

InChI

InChI=1S/C18H16FNO3S2/c19-12-3-5-13(6-4-12)25-11-18(22)20-10-14(21)15-7-8-16(23-15)17-2-1-9-24-17/h1-9,14,21H,10-11H2,(H,20,22)

InChI Key

UXSULXYMVQVMBH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)C(CNC(=O)CSC3=CC=C(C=C3)F)O

Origin of Product

United States

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